trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol
CAS No.: 37571-88-3
VCID: VC0196087
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol, also known as trans-B[a]P-4,5-diol, is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is a well-known carcinogen, and trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol has attracted attention for its biological activity, especially regarding carcinogenesis and interactions with DNA. It is created through the reduction of benzo[a]pyrene, commonly via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under controlled conditions. While specific industrial production methods are not well-documented, it is generally produced in research laboratories under stringent quality control measures. This compound has a molecular formula of C20H14O2 and a molecular weight of approximately 286.32 g/mol. Research indicates that trans-B[a]P-4,5-diol undergoes metabolic activation, leading to the formation of products including DNA adducts, which can cause mutations and contribute to carcinogenesis. A study using rat liver microsomes showed that this compound metabolizes into six major bis-diol products, which are essential intermediates in forming stable DNA adducts. Synonyms for trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol include (4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol, (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol, and trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene. A similar compound is trans-4,5-dihydroxy-4,5-dihydrobenzo[e]pyrene, which has the same molecular formula and weight . Provisional Peer-Reviewed Toxicity Values have been derived for benzo[e]pyrene by the U.S. Environmental Protection Agency (U.S. EPA) for use in the Superfund program . These values support hazard and dose-response assessments pertaining to chronic and subchronic exposures to substances of concern . |
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CAS No. | 37571-88-3 |
Product Name | trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol |
Molecular Formula | C20H14O2 |
Molecular Weight | 286.3 g/mol |
IUPAC Name | (4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
Standard InChI | InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Standard InChIKey | OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES | C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES | C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Purity | > 95% |
Synonyms | (4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |
PubChem Compound | 148504 |
Last Modified | Aug 15 2023 |
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